molecular formula C7H6BrN3O B11779365 6-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

6-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Cat. No.: B11779365
M. Wt: 228.05 g/mol
InChI Key: ZYHCWRFHLUVZKC-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with bromoacetyl bromide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrido[2,3-b]pyrazinones, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is unique due to its specific arrangement of atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

6-bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one

InChI

InChI=1S/C7H6BrN3O/c8-5-2-1-4-7(11-5)9-3-6(12)10-4/h1-2H,3H2,(H,9,11)(H,10,12)

InChI Key

ZYHCWRFHLUVZKC-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(N1)N=C(C=C2)Br

Origin of Product

United States

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